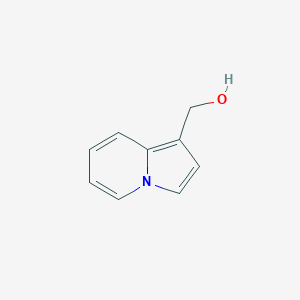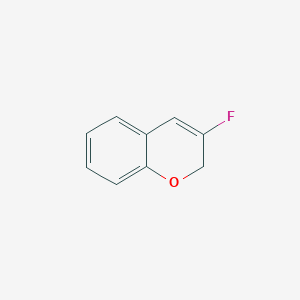![molecular formula C8H8N2 B11922922 7-Methylpyrrolo[1,2-a]pyrimidine](/img/structure/B11922922.png)
7-Methylpyrrolo[1,2-a]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Methylpyrrolo[1,2-a]pyrimidine is a heterocyclic compound that contains a fused pyrrole and pyrimidine ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methylpyrrolo[1,2-a]pyrimidine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a domino ring-closure followed by a retro Diels-Alder protocol has been reported for the preparation of pyrrolo[1,2-a]pyrimidine enantiomers . This method involves the use of 2-aminonorbornene hydroxamic acids as starting materials, which undergo a series of reactions to form the desired product.
Another method involves the use of transition-metal-free strategies, where the pyrrole ring is cross-coupled with acyl(bromo)acetylenes to create 2-(acylethynyl)pyrroles. These intermediates are then treated with propargylamine to form N-propargylenaminones, which undergo intramolecular cyclization to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods used may vary depending on the desired application and the availability of starting materials.
化学反応の分析
Types of Reactions
7-Methylpyrrolo[1,2-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alkane derivatives.
科学的研究の応用
7-Methylpyrrolo[1,2-a]pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications.
作用機序
The mechanism by which 7-Methylpyrrolo[1,2-a]pyrimidine exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. For example, some derivatives of pyrrolo[1,2-a]pyrimidine have been shown to inhibit certain enzymes or receptors, leading to their biological effects .
類似化合物との比較
7-Methylpyrrolo[1,2-a]pyrimidine can be compared with other similar compounds, such as:
Pyrrolo[1,2-a]pyrazine: This compound has a similar fused ring system but contains a pyrazine ring instead of a pyrimidine ring.
Pyrrolo[2,3-d]pyrimidine: This is another related compound with a different ring fusion pattern.
The uniqueness of this compound lies in its specific ring structure and the resulting chemical and biological properties.
特性
分子式 |
C8H8N2 |
|---|---|
分子量 |
132.16 g/mol |
IUPAC名 |
7-methylpyrrolo[1,2-a]pyrimidine |
InChI |
InChI=1S/C8H8N2/c1-7-5-8-9-3-2-4-10(8)6-7/h2-6H,1H3 |
InChIキー |
VTBJXDNYMFCEFS-UHFFFAOYSA-N |
正規SMILES |
CC1=CN2C=CC=NC2=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


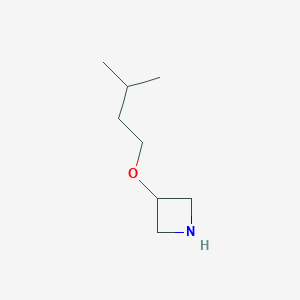

![2-Methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine](/img/structure/B11922856.png)
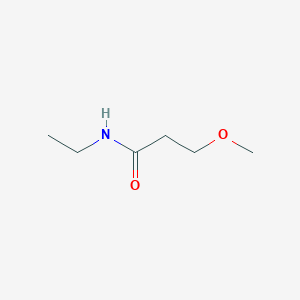



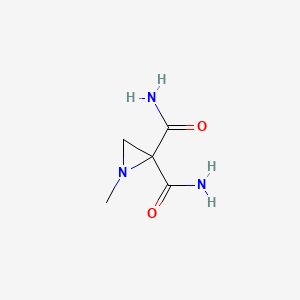

![(1H-Pyrazolo[3,4-b]pyridin-4-yl)methanol](/img/structure/B11922907.png)
